1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)-
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Overview
Description
1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. Techniques such as solvent-free microwave-assisted synthesis and multi-component reactions are employed to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1,4-dimethyl-: A simpler imidazole derivative with different substituents.
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Another imidazole derivative with a biphenyl group.
Uniqueness
1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxy and dichlorophenyl groups make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
124255-25-0 |
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Molecular Formula |
C19H24Cl2N2O |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[(Z)-1-butoxy-1-(2,4-dichlorophenyl)hex-1-en-2-yl]imidazole |
InChI |
InChI=1S/C19H24Cl2N2O/c1-3-5-7-18(23-11-10-22-14-23)19(24-12-6-4-2)16-9-8-15(20)13-17(16)21/h8-11,13-14H,3-7,12H2,1-2H3/b19-18- |
InChI Key |
XBJBOJQWSDQMDZ-HNENSFHCSA-N |
Isomeric SMILES |
CCCC/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCCC)/N2C=CN=C2 |
Canonical SMILES |
CCCCC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCCC)N2C=CN=C2 |
Origin of Product |
United States |
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